(4R)-4-Hydroxydodecanenitrile
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Overview
Description
(4R)-4-Hydroxydodecanenitrile is an organic compound with a hydroxyl group and a nitrile group attached to a dodecane chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4R)-4-Hydroxydodecanenitrile typically involves the following steps:
Starting Material: The synthesis begins with a dodecane derivative.
Hydroxylation: Introduction of the hydroxyl group at the 4th position.
Nitrile Formation: Conversion of the terminal group to a nitrile.
Industrial Production Methods
Industrial production of this compound may involve large-scale chemical reactors where the reaction conditions such as temperature, pressure, and catalysts are optimized for maximum yield and purity.
Chemical Reactions Analysis
Types of Reactions
(4R)-4-Hydroxydodecanenitrile can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone.
Reduction: The nitrile group can be reduced to form an amine.
Substitution: The hydroxyl group can participate in substitution reactions to form ethers or esters.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a catalyst.
Substitution: Reagents like alkyl halides or acyl chlorides in the presence of a base.
Major Products
Oxidation: Formation of 4-ketododecanenitrile.
Reduction: Formation of 4-hydroxydodecanamine.
Substitution: Formation of 4-alkoxydodecanenitrile or 4-acetoxydodecanenitrile.
Scientific Research Applications
(4R)-4-Hydroxydodecanenitrile has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with enzymes.
Medicine: Investigated for its potential therapeutic properties.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which (4R)-4-Hydroxydodecanenitrile exerts its effects involves interactions with molecular targets such as enzymes and receptors. The hydroxyl group can form hydrogen bonds, while the nitrile group can participate in nucleophilic addition reactions. These interactions can modulate biological pathways and chemical processes.
Comparison with Similar Compounds
Similar Compounds
(4S)-4-Hydroxydodecanenitrile: The enantiomer of (4R)-4-Hydroxydodecanenitrile.
4-Hydroxyhexanenitrile: A shorter chain analog.
4-Hydroxybutanenitrile: An even shorter chain analog.
Uniqueness
This compound is unique due to its specific stereochemistry and chain length, which can influence its reactivity and interactions with biological molecules. This makes it distinct from its shorter chain analogs and its enantiomer.
Properties
CAS No. |
69830-97-3 |
---|---|
Molecular Formula |
C12H23NO |
Molecular Weight |
197.32 g/mol |
IUPAC Name |
(4R)-4-hydroxydodecanenitrile |
InChI |
InChI=1S/C12H23NO/c1-2-3-4-5-6-7-9-12(14)10-8-11-13/h12,14H,2-10H2,1H3/t12-/m1/s1 |
InChI Key |
FGDRHCXAOLNOJH-GFCCVEGCSA-N |
Isomeric SMILES |
CCCCCCCC[C@H](CCC#N)O |
Canonical SMILES |
CCCCCCCCC(CCC#N)O |
Origin of Product |
United States |
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